3,5-Dimethylhexa-2,4-dienoic acid
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Overview
Description
3,5-Dimethylhexa-2,4-dienoic acid is a chemical compound characterized by its conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination, cyclization, and ring-opening reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhexa-2,4-dienoic acid undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Oxidation and Reduction: The diene structure allows for oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions can yield halogenated dienes, while oxidation reactions may produce epoxides or hydroxylated derivatives.
Scientific Research Applications
3,5-Dimethylhexa-2,4-dienoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s conjugated diene structure makes it useful in the development of materials with specific electronic properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 3,5-Dimethylhexa-2,4-dienoic acid in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the diene system can stabilize carbocation intermediates through resonance, facilitating the addition of electrophiles . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienoic Acid:
3,5-Dimethylhexa-2,4-dienamide: This compound is an amide derivative of 3,5-Dimethylhexa-2,4-dienoic acid and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups at positions 3 and 5 can also affect the compound’s physical properties, such as its boiling and melting points.
Properties
CAS No. |
83612-62-8 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,5-dimethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-6(2)4-7(3)5-8(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
XUNXHADHEIKFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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